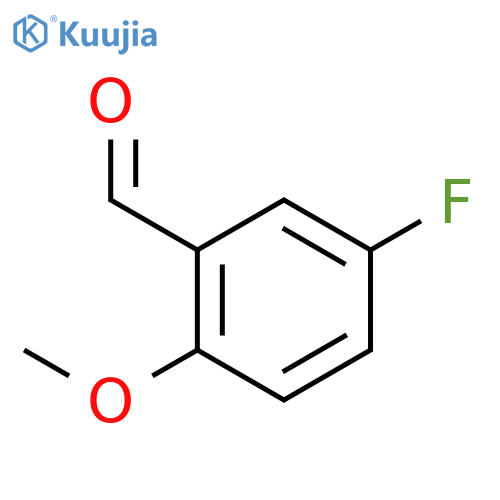Cas no 19415-51-1 (5-Fluoro-2-methoxybenzaldehyde)

19415-51-1 structure
商品名:5-Fluoro-2-methoxybenzaldehyde
5-Fluoro-2-methoxybenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-Fluoro-2-methoxybenzaldehyde
- 2-METHOXY-5-FLUOROBENZALDEHYDE
- 5-FLUORO-O-ANISALDEHYDE
- 5-Fluoro-o-2-methoxybenzaldehyde
- 3-fluoro-6-methoxybenzaldehyde
- 5-Fluor-2-methoxy-benzaldehyd
- 5-fluoro-2-methoxy-benzaldehyde
- 5-fluoro-o-methoxybenzaldehyde
- BENZALDEHYDE,5-FLUORO-2-METHOXY
- 5-Fluoro-o-methoxybenzaldehy
- Benzaldehyde,5-fluoro-2-methoxy-
- 5-Fluoro-2-methoxybenzaldehyde,99%
- 5-FLUORO-2-METHOXYBEZALDEHYDE, 96%
- 5-Fluoro-2-methoxybenzaldehyde 96%
- BENZALDEHYDE, 5-FLUORO-2-METHOXY-
- PubChem2636
- 2-methoxy-5-fluoro benzaldehyde
- CRLDWFVRQNUUSZ-UHFFFAOYSA-N
- 5-fluoranyl-2-methoxy-benzaldehyde
- SC5055
- SBB
-
- MDL: MFCD00143458
- インチ: 1S/C8H7FO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3
- InChIKey: CRLDWFVRQNUUSZ-UHFFFAOYSA-N
- ほほえんだ: FC1C([H])=C([H])C(=C(C([H])=O)C=1[H])OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 154.04300
- どういたいしつりょう: 154.043
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 26.3
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- 色と性状: 自信がない
- 密度みつど: 0.94
- ゆうかいてん: 46.0 to 50.0 deg-C
- ふってん: 118°C/14mmHg(lit.)
- フラッシュポイント: 46.2℃
- 屈折率: 1.525
- PSA: 26.30000
- LogP: 1.64680
- かんど: Air Sensitive
- ようかいせい: 自信がない
5-Fluoro-2-methoxybenzaldehyde セキュリティ情報
-
記号:

- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: R22;R36/37/38
- セキュリティの説明: S37/39-S26
-
危険物標識:

- セキュリティ用語:S26;S37/39
- ちょぞうじょうけん:0-10°C
- リスク用語:R22; R36/37/38
- 危険レベル:IRRITANT
5-Fluoro-2-methoxybenzaldehyde 税関データ
- 税関コード:2913000090
- 税関データ:
中国税関コード:
2913000090概要:
29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%
5-Fluoro-2-methoxybenzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0428-5g |
5-Fluoro-2-methoxybenzaldehyde |
19415-51-1 | 97.0%(GC&T) | 5g |
¥1250.0 | 2022-05-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1416-25G |
5-fluoro-2-methoxybenzaldehyde |
19415-51-1 | 95% | 25g |
¥ 561.00 | 2023-04-07 | |
| abcr | AB147360-1 g |
5-Fluoro-2-methoxybenzaldehyde, 98%; . |
19415-51-1 | 98% | 1 g |
€75.90 | 2023-07-20 | |
| Apollo Scientific | PC7804-25g |
5-Fluoro-2-methoxybenzaldehyde |
19415-51-1 | 99% | 25g |
£53.00 | 2024-05-24 | |
| Chemenu | CM184553-25g |
5-Fluoro-2-methoxybenzaldehyde |
19415-51-1 | 95+% | 25g |
$112 | 2021-06-16 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 523100-1G |
5-Fluoro-2-methoxybenzaldehyde |
19415-51-1 | 96% | 1G |
¥532.07 | 2022-02-24 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F156574-100g |
5-Fluoro-2-methoxybenzaldehyde |
19415-51-1 | 97% | 100g |
¥1183.90 | 2023-09-02 | |
| Alichem | A015000245-1g |
5-Fluoro-2-methoxybenzaldehyde |
19415-51-1 | 97% | 1g |
$1475.10 | 2023-09-02 | |
| Chemenu | CM184553-100g |
5-Fluoro-2-methoxybenzaldehyde |
19415-51-1 | 95+% | 100g |
$281 | 2021-06-16 | |
| abcr | AB147360-5 g |
5-Fluoro-2-methoxybenzaldehyde, 98%; . |
19415-51-1 | 98% | 5 g |
€92.30 | 2023-07-20 |
5-Fluoro-2-methoxybenzaldehyde 関連文献
-
Ying Shi,Yan-Ran Wu,Ming-Bo Su,Dong-Hao Shen,Hendra Gunosewoyo,Fan Yang,Jia Li,Jie Tang,Yu-Bo Zhou,Li-Fang Yu RSC Adv. 2018 8 1666
-
2. Stereoselectivity and generality of the palladium-catalysed cyclopropanation of α,β-unsaturated carboxylic acids derivatized with Oppolzer's sultamJerk Vallg?rda,Ulf Appelberg,Ingeborg Cs?regh,Uli Hacksell J. Chem. Soc. Perkin Trans. 1 1994 461
19415-51-1 (5-Fluoro-2-methoxybenzaldehyde) 関連製品
- 450-83-9(4-Fluoro-2-methoxybenzaldehyde)
- 145742-34-3(4,5-Difluoro-2-methoxybenzaldehyde)
- 320423-61-8(2-(4-Fluorophenoxy)benzaldehyde)
- 139549-11-4(Benzaldehyde, 4-fluoro-2,6-dimethoxy-)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:19415-51-1)5-Fluoro-2-methoxybenzaldehyde

清らかである:99%
はかる:500g
価格 ($):625.0